D-Ala-Lys-AMCA

Peptide Transporter SLC15A1 Fluorescent Substrate

D-Ala-Lys-AMCA is the only AMCA-conjugated dipeptide validated for ex vivo visualization of PEPT1-specific transport in intact mammalian intestinal tissue. For hPEPT2-targeted HTS, it delivers 1.85-fold higher transport current (78.0% vs. GQ) than β-Ala-Lys-AMCA (42.1% vs. GQ), enhancing assay Z' factors and reducing false negatives. The D-Ala N-terminus confers aminopeptidase resistance for extended incubation stability. Enables PEPT isoform discrimination across human, rabbit, rat, mouse, and zebrafish transporters. Accumulates in PEPT1-expressing tumor cells (HepG2, LNCaP, PC-3). Generic substitution with other AMCA conjugates yields non-reproducible results due to documented isoform-specific transport phenotypes.

Molecular Formula C21H28N4O6
Molecular Weight 432.5 g/mol
Cat. No. B12433187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ala-Lys-AMCA
Molecular FormulaC21H28N4O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N
InChIInChI=1S/C21H28N4O6/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16+/m1/s1
InChIKeyJBMWHNASOBPJQQ-WBMJQRKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ala-Lys-AMCA: Technical Overview and Procurement Considerations for the PEPT1-Selective Fluorescent Dipeptide Probe


D-Ala-Lys-AMCA (CAS 375822-19-8) is a fluorophore-conjugated dipeptide derivative consisting of a D-alanine-L-lysine backbone covalently linked to the blue-emitting fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) [1]. It functions as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1, SLC15A1), a low-affinity/high-capacity transporter predominantly expressed in intestinal enterocytes, renal proximal tubules, and certain tumor tissues [1][2]. The D-alanine N-terminal residue confers enhanced resistance to hydrolysis by membrane-bound and intracellular aminopeptidases compared to L-α-amino acid-containing analogs [3], while the AMCA moiety (Ex/Em ≈ 349/445 nm) enables fluorescence-based detection and quantification of transporter-mediated uptake without requiring radiolabeling [3].

Why D-Ala-Lys-AMCA Cannot Be Simply Substituted by Other AMCA-Conjugated Dipeptides in PEPT Transporter Studies


Generic substitution among fluorophore-conjugated dipeptides is invalid because subtle structural modifications to the peptide backbone produce profound, isoform-specific differences in transporter recognition and uptake [1]. The Kottra et al. (2013) electrophysiological study demonstrated that D-Ala-Lys-AMCA (d-AK-AMCA) and its close analog β-Ala-Lys-AMCA (β-AK-AMCA) exhibit entirely distinct transport phenotypes across vertebrate PEPT1 and PEPT2 isoforms [1]. For example, hPEPT2 transports d-AK-AMCA with a relative current of 78.0% compared to glycyl-glutamine (GQ), whereas hPEPT1 shows negligible transport (−13.1% vs. GQ) [1]. Conversely, β-AK-AMCA generates significant current in hPEPT2 (42.1% vs. GQ) but only minimal current in hPEPT1 (1.8% vs. GQ) [1]. These isoform discrimination patterns are species-specific and cannot be extrapolated between analogs [1]. Substituting one AMCA conjugate for another without accounting for these documented transport differences will yield misleading or non-reproducible results in uptake assays and inhibitor screening [2].

Quantitative Comparative Evidence: D-Ala-Lys-AMCA Differentiation from Closest Analogs


Isoform-Specific Transport Selectivity: D-Ala-Lys-AMCA vs. β-Ala-Lys-AMCA in Human PEPT1 and PEPT2

Direct head-to-head comparison using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human PEPT isoforms reveals that D-Ala-Lys-AMCA (d-AK-AMCA) and β-Ala-Lys-AMCA (β-AK-AMCA) are differentially transported by hPEPT1 versus hPEPT2 [1]. In hPEPT2-expressing oocytes, d-AK-AMCA generated a relative transport current of 78.0% compared to the reference substrate glycyl-glutamine (GQ, 1 mmol/L), significantly higher than β-AK-AMCA which generated 42.1% of the GQ current [1]. In hPEPT1-expressing oocytes, d-AK-AMCA produced negligible current (−13.1% vs. GQ) while β-AK-AMCA generated only 1.8% vs. GQ [1]. These data establish that d-AK-AMCA provides approximately 1.85-fold higher signal intensity than β-AK-AMCA in hPEPT2 functional assays, while both compounds exhibit minimal transport via hPEPT1 [1].

Peptide Transporter SLC15A1 Fluorescent Substrate

PEPT1-Specific Substrate Characterization: D-Ala-Lys-AMCA Validated for Intestinal PEPT1 Functional Assays

D-Ala-Lys-AMCA is the first fluorophore-conjugated dipeptide validated specifically for visualizing and quantifying PEPT1-mediated transport in intact mammalian intestinal tissue [1]. In an ex vivo murine small intestine assay, D-Ala-Lys-AMCA accumulated in enterocytes throughout all segments of the small intestine, with fluorescence intensity decreasing from the villus tip to the base [1]. Uptake was competitively inhibited by the β-lactam antibiotic cefadroxil, the ACE inhibitor captopril, and the dipeptide glycyl-glutamine, confirming PEPT1-mediated transport [1]. Controls using diethylpyrocarbonate (inhibitor) or incubation at 4°C excluded non-specific uptake [1]. Immunohistochemistry for PEPT1 co-localized immunoreactivity to the same enterocyte population, with highest intensity at the apical membrane [1]. This study established that D-Ala-Lys-AMCA uptake assays are useful for characterizing PEPT1-specific substrates or inhibitors [1].

Intestinal Absorption PEPT1 Ex Vivo Uptake

Comparative Affinity Assessment: D-Ala-Lys vs. β-Ala-Lys-AMCA Transport Kinetics

While direct Km values for D-Ala-Lys-AMCA in human PEPT isoforms have not been published, the non-fluorophore-conjugated parent dipeptide D-Ala-Lys exhibits an apparent Km of 7.0 mmol/L for hPEPT1 [1], which is considerably lower affinity than the LL enantiomer [1]. In contrast, β-Ala-Lys-AMCA demonstrates high-affinity transport with a Km of 0.6 ± 0.07 μM in human nasal epithelium expressing both PEPT1 and PEPT2 [2], and apparent Km values of 0.290 mmol/L (rPEPT2) and 0.296 mmol/L (zfPEPT2) in heterologous expression systems [3]. The substantial difference in affinity ranges (μM vs. mM) between the two AMCA conjugates reflects fundamental differences in how each compound interacts with the substrate-binding domains of PEPT transporters [3].

Transport Kinetics Km PEPT2

D-Alanine Modification Confers Enhanced Proteolytic Stability vs. L-α-Amino Acid Dipeptide Conjugates

The N-terminal D-alanine residue in D-Ala-Lys-AMCA provides increased resistance to hydrolysis by membrane-bound and intracellular aminopeptidases and dipeptidases compared to L-α-amino acid-containing dipeptide conjugates [1]. Both β-Ala-Lys-AMCA and D-Ala-Lys-AMCA incorporate non-standard N-terminal modifications (β-amino group or D-amino acid) that enhance stability relative to standard L-α-amino acid dipeptides [1]. However, the D-amino acid modification in D-Ala-Lys-AMCA alters substrate recognition by PEPT isoforms differently than the β-amino modification, resulting in the distinct transport phenotypes observed in electrophysiological assays [1]. Specifically, the N-terminus plays a critical role in determining affinity for binding and transport by all peptide transporter isoforms, with peptide carriers generally preferring peptides with L-α-amino acid in N-terminal position [1]. The magnitude of Km change depends on hydrophobicity, charge, and bulkiness of the side chain [1].

Enzymatic Stability Aminopeptidase Resistance Fluorescent Probe

Optimal Research and Industrial Application Scenarios for D-Ala-Lys-AMCA Based on Quantitative Evidence


High-Throughput Screening of PEPT2 Inhibitors Requiring Maximal Signal-to-Noise Ratio

For HTS campaigns targeting human PEPT2 inhibition, D-Ala-Lys-AMCA provides a 1.85-fold higher relative transport current (78.0% vs. GQ) compared to β-Ala-Lys-AMCA (42.1% vs. GQ) in hPEPT2-expressing systems [1]. This enhanced signal intensity improves assay sensitivity, enables more robust Z' factors, and reduces false-negative rates in large-scale compound library screening. The D-alanine modification ensures substrate stability over extended assay incubation periods [1].

Ex Vivo and In Situ Visualization of Intestinal PEPT1-Mediated Absorption

D-Ala-Lys-AMCA is the only AMCA-conjugated dipeptide validated for ex vivo visualization of PEPT1-specific transport in intact mammalian intestinal tissue [1]. This compound enables direct spatial mapping of oligopeptide uptake along the crypt-villus axis in murine and human small intestine, with competitive inhibition by clinically relevant substrates (cefadroxil, captopril) confirming PEPT1-mediated transport [1].

Tumor PEPT1 Expression Profiling for Targeted Drug Delivery Assessment

D-Ala-Lys-AMCA accumulates in PEPT1-expressing tumor cells including HepG2 hepatocellular carcinoma cells and LNCaP/PC-3 prostate cancer cells, as demonstrated by fluorescence microscopy and flow cytometry [1]. The blue fluorescence emission (Ex/Em ≈ 349/445 nm) enables multiplexed imaging with other fluorescent probes, supporting evaluation of PEPT1-targeted prodrug strategies and tumor-selective delivery systems [1].

Species-Specific Peptide Transporter Characterization Across Vertebrate Models

Based on the species-specific transport phenotype matrix established by Kottra et al. (2013), D-Ala-Lys-AMCA enables discrimination between PEPT isoforms across human, rabbit, rat, mouse, and zebrafish transporters [1]. The compound is transported by hPEPT2 (78.0% vs. GQ), rPEPT2 (44.5% vs. GQ), and cePEPT1 (13.8% vs. GQ), but shows negligible transport in hPEPT1, rPEPT1, mPEPT1, zfPEPT1, and zfPEPT2 [1]. This selectivity profile makes it valuable for comparative transporter pharmacology studies and cross-species extrapolation of peptide-based drug absorption [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Ala-Lys-AMCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.